molecular formula C10H10ClNO2 B13485610 5-Chloro-2,3-dimethoxybenzeneacetonitrile CAS No. 86232-37-3

5-Chloro-2,3-dimethoxybenzeneacetonitrile

Cat. No.: B13485610
CAS No.: 86232-37-3
M. Wt: 211.64 g/mol
InChI Key: SRDBABUYJIICAZ-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dimethoxybenzeneacetonitrile is an organic compound with the molecular formula C10H10ClNO2 It is a derivative of benzene, featuring a chloro group at the 5-position and two methoxy groups at the 2- and 3-positions, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dimethoxybenzeneacetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2,3-dimethoxybenzaldehyde.

    Formation of Acetonitrile Group: The aldehyde group is converted to an acetonitrile group through a reaction with a suitable nitrile source, such as sodium cyanide, under basic conditions.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like ethanol or methanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dimethoxybenzeneacetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).

Major Products Formed

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of 5-chloro-2,3-dimethoxybenzoic acid or 5-chloro-2,3-dimethoxybenzaldehyde.

    Reduction: Formation of 5-chloro-2,3-dimethoxybenzylamine.

Scientific Research Applications

5-Chloro-2,3-dimethoxybenzeneacetonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Pharmaceutical Research: It is used in the development of new drugs, particularly those targeting neurological and inflammatory conditions.

    Material Science: It is explored for its potential use in the synthesis of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Chloro-2,3-dimethoxybenzeneacetonitrile depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and methoxy groups can influence its binding affinity and specificity, affecting the overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3,4-dimethoxybenzeneacetonitrile: Similar structure but with different positions of the chloro and methoxy groups.

    5-Bromo-2,3-dimethoxybenzeneacetonitrile: Similar structure with a bromo group instead of a chloro group.

    5-Chloro-2,3-dimethoxybenzaldehyde: Similar structure but with an aldehyde group instead of an acetonitrile group.

Uniqueness

5-Chloro-2,3-dimethoxybenzeneacetonitrile is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions in chemical and biological systems. The combination of chloro, methoxy, and acetonitrile groups provides a distinct set of properties that can be leveraged in various applications.

Properties

CAS No.

86232-37-3

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

2-(5-chloro-2,3-dimethoxyphenyl)acetonitrile

InChI

InChI=1S/C10H10ClNO2/c1-13-9-6-8(11)5-7(3-4-12)10(9)14-2/h5-6H,3H2,1-2H3

InChI Key

SRDBABUYJIICAZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)CC#N)Cl

Origin of Product

United States

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